

# Application Notes and Protocols for Bis(2-ethylhexyl) Phosphate in Hydrometallurgical Extraction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bis(2-butoxyethyl) phosphate*

Cat. No.: *B049836*

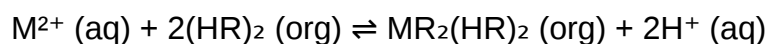
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A Note on Terminology: The request specifies "**Bis(2-butoxyethyl) phosphate**." However, publicly available scientific literature on its use in hydrometallurgy is scarce. It is highly probable that this is a reference to the structurally similar and extensively documented extractant, Bis(2-ethylhexyl) phosphate, commonly known as D2EHPA or HDEHP. This document will, therefore, focus on the applications and protocols of D2EHPA, a cornerstone of modern hydrometallurgical solvent extraction.

## Introduction to Bis(2-ethylhexyl) Phosphate (D2EHPA)

Bis(2-ethylhexyl) phosphate is an acidic organophosphorus extractant widely employed in hydrometallurgy for the separation and purification of a variety of metals.<sup>[1][2]</sup> Its efficacy stems from its ability to form stable complexes with metal cations, facilitating their transfer from an aqueous phase to an organic phase.<sup>[1]</sup> This process, known as solvent extraction, is a liquid-liquid extraction technique that is both selective and efficient.<sup>[3]</sup>

The primary mechanism of extraction by D2EHPA is cation exchange, where the proton of the acidic phosphate group is exchanged for a metal ion.<sup>[4][5]</sup> The general equilibrium for this reaction with a divalent metal ion ( $M^{2+}$ ) can be represented as:



where  $(HR)_2$  represents the dimeric form of D2EHPA in a nonpolar organic diluent like kerosene.[4] The position of this equilibrium is highly dependent on the pH of the aqueous phase, making pH a critical parameter for selective extraction.

## Applications in Hydrometallurgical Extraction

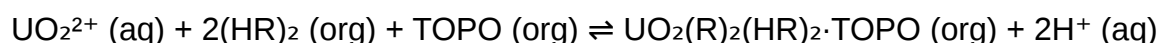
### Rare Earth Elements (REEs)

D2EHPA is a key extractant in the challenging process of separating individual rare earth elements, which exhibit very similar chemical properties.[1][3] It shows a preference for heavier rare earth elements (HREEs) over light rare earth elements (LREEs) at a given pH. This selectivity allows for the fractionation of REEs through multi-stage extraction processes.[3]

The extraction efficiency is strongly influenced by the pH of the aqueous feed solution and the concentration of D2EHPA in the organic phase.[6] Modifiers such as tri-n-butyl phosphate (TBP) are sometimes added to the organic phase to prevent the formation of a third, problematic gel-like phase, especially at high metal loadings.[6]

### Uranium

D2EHPA is utilized, often in synergy with neutral extractants like trioctylphosphine oxide (TOPO) or TBP, for the recovery of uranium from acidic leach solutions, particularly from wet-process phosphoric acid.[7][8] The synergistic mixture enhances the extraction efficiency for uranium.[8] The extraction of uranium (as  $UO_2^{2+}$ ) by a D2EHPA/TOPO mixture can be described by the following reaction:



The process is typically carried out in multiple extraction stages to achieve high recovery rates.

### Base Metals (Cobalt, Nickel, Zinc, Iron)

D2EHPA is also extensively used for the separation of cobalt and nickel, a critical step in the refining of these metals.[9][10] The separation is based on the difference in the pH at which each metal is extracted. Cobalt(II) is extracted at a lower pH than nickel(II), allowing for their selective separation.[9]

In zinc hydrometallurgy, D2EHPA is employed to extract zinc from leach solutions, separating it from impurities.[5][11] Iron is a common impurity in many hydrometallurgical streams and is strongly extracted by D2EHPA. However, stripping iron from the loaded organic phase can be challenging and often requires specific conditions or reagents.[12]

## Data Presentation

The following tables summarize quantitative data for the extraction and stripping of various metals using D2EHPA under different experimental conditions.

Table 1: Extraction of Various Metals with D2EHPA

| Metal(s)                 | Aqueous Phase                                     | Organic Phase                           | O/A Ratio | pH        | Temperature (°C) | Extraction Efficiency (%) | Reference |
|--------------------------|---|---|-----------|-----------|------------------|---------------------------|-----------|
| Y, Er, Yb (REEs)         | Leach Solution                                    | 40% D2EHPA in Kerosene                  | 1:1       | -         | 50               | -                         | [13]      |
| Uranium (U)              | 27% P <sub>2</sub> O <sub>5</sub> Phosphoric Acid | 0.5 M D2EHPA - 0.125 M TOPO in Kerosene | 1:4       | -         | 25               | ~91                       |           |
| Cobalt (Co)              | Sulfate Solution                                  | 0.03 M D2EHPA in Toluene                | -         | 5.0 - 5.9 | -                | Quantitative              | [9]       |
| Nickel (Ni)              | Sulfate Solution                                  | 0.03 M D2EHPA in Toluene                | -         | 6.8 - 7.0 | -                | Quantitative              | [9]       |
| Zinc (Zn)                | Sulfate Solution                                  | Saponified 20% D2EHPA in Kerosene       | 1:1       | 2.0       | -                | 75                        | [12]      |
| Iron (Fe <sup>3+</sup> ) | Synthetic Leachate                                | 1 M Saponified D2EHPA                   | 1:1       | 1.00      | 25               | >95                       | [14]      |

Table 2: Stripping of Metals from D2EHPA-Loaded Organic Phase

| Metal(s)                 | Stripping Agent                        | O/A Ratio | Temperature (°C) | Stripping Efficiency (%) | Reference            |
|--------------------------|--|-----------|------------------|--------------------------|----------------------|
| Y, Er, Yb (REEs)         | 5 M H <sub>2</sub> SO <sub>4</sub>     | 0.5       | 50               | >90                      | <a href="#">[13]</a> |
| Y, Er (REEs)             | 5 M HCl                                | 0.5       | 50               | >80                      | <a href="#">[13]</a> |
| Iron (Fe)                | 5 M HCl                                | -         | -                | Almost Complete          | <a href="#">[12]</a> |
| Cadmium (Cd)             | 0.4 M H <sub>2</sub> SO <sub>4</sub>   | 1         | -                | 100 (single contact)     | <a href="#">[12]</a> |
| Zinc (Zn)                | 100 g/L H <sub>2</sub> SO <sub>4</sub> | -         | -                | >99                      | <a href="#">[12]</a> |
| Iron (Fe <sup>3+</sup> ) | 1 M Oxalic Acid                        | 1:1       | 40               | >85                      | <a href="#">[14]</a> |

## Experimental Protocols

### Protocol for Solvent Extraction of Rare Earth Elements

This protocol describes a two-stage process for the separation of HREEs and LREEs from a pregnant leach solution.[\[3\]](#)

Materials:

- Pregnant leach solution containing a mixture of LREEs and HREEs.
- Organic phase: 1.8 M D2EHPA in kerosene.
- pH adjustment solution: Dilute NaOH or H<sub>2</sub>SO<sub>4</sub>.
- Separatory funnels, pH meter, mechanical shaker.

Procedure:

Stage 1: Extraction of HREEs

- Take a known volume of the pregnant leach solution in a separatory funnel.
- Adjust the pH of the aqueous solution to a predetermined value (e.g., pH 1.0) using dilute acid or base.
- Add an equal volume of the organic phase (1.8 M D2EHPA in kerosene) to the separatory funnel (O/A ratio = 1:1).
- Shake the mixture vigorously for a sufficient time (e.g., 20 minutes) to reach equilibrium.
- Allow the phases to separate completely. The HREEs will be selectively transferred to the organic phase.
- Separate the two phases. The aqueous phase (raffinate) is now depleted in HREEs and enriched in LREEs. The organic phase is loaded with HREEs.

#### Stage 2: Extraction of LREEs

- Take the raffinate from Stage 1.
- Adjust the pH to a higher value (e.g., pH 1.6) to facilitate the extraction of LREEs.<sup>[3]</sup>
- Add a fresh volume of the organic phase (1.8 M D2EHPA in kerosene).
- Repeat the mixing and phase separation steps as described in Stage 1. The LREEs will be extracted into the organic phase.

## Protocol for Stripping of Metals from Loaded Organic Phase

This protocol describes the general procedure for stripping a metal from a D2EHPA-loaded organic phase.

#### Materials:

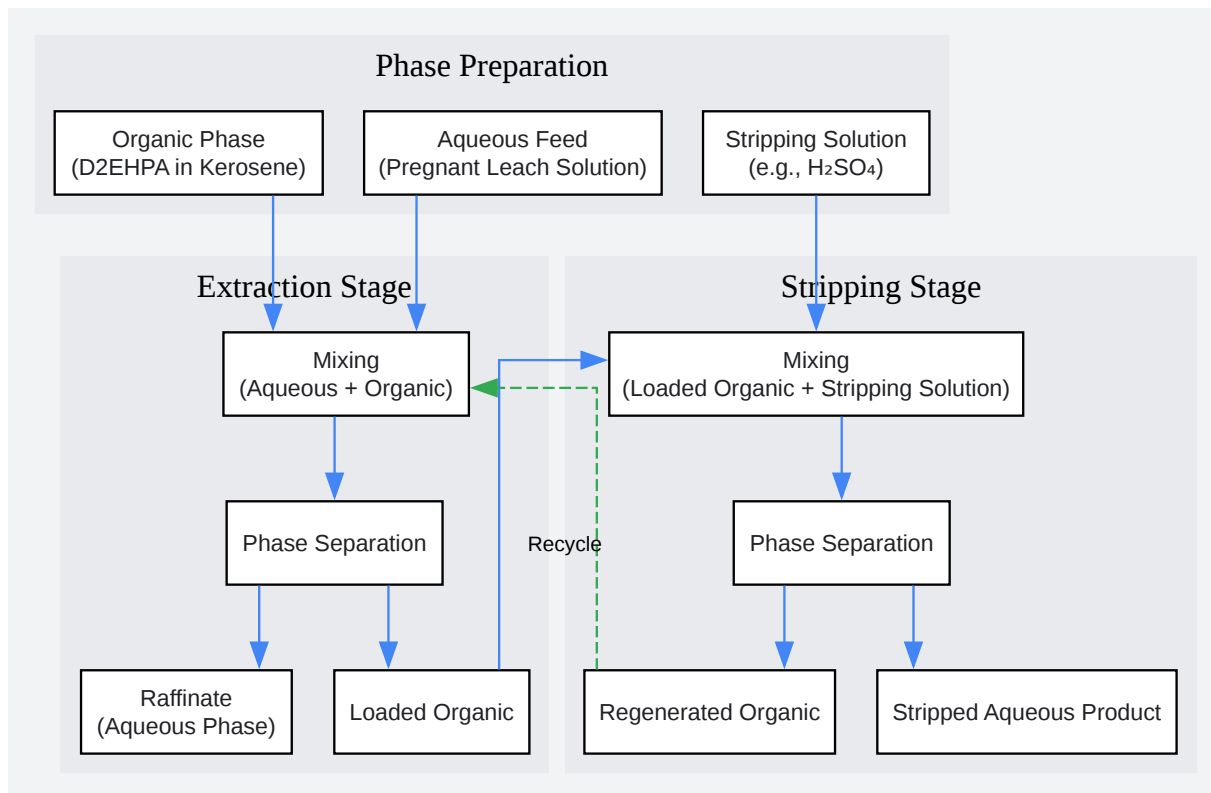
- Loaded organic phase (e.g., D2EHPA in kerosene containing the metal of interest).

- Stripping solution: An appropriate concentration of a strong acid (e.g., 4 M  $\text{H}_2\text{SO}_4$  or 5 M  $\text{HCl}$ ).<sup>[13]</sup>
- Separatory funnels, mechanical shaker.

#### Procedure:

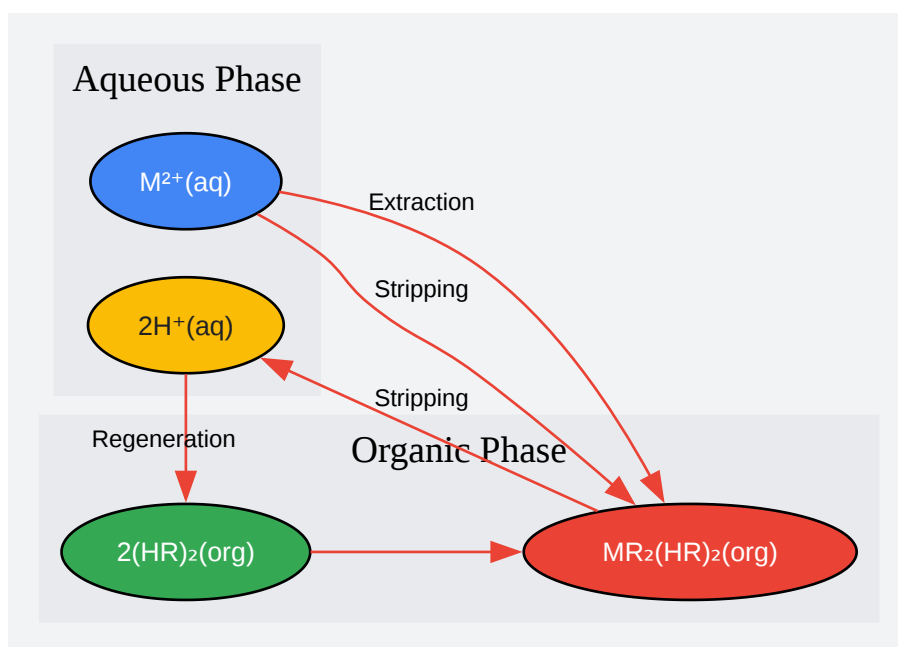
- Place a known volume of the loaded organic phase into a separatory funnel.
- Add a specified volume of the stripping solution (e.g., for an O/A ratio of 1:1).
- Shake the mixture vigorously for a time sufficient to reverse the extraction equilibrium (e.g., 20 minutes).
- Allow the phases to separate. The metal ions will be transferred back to the aqueous phase.
- Separate the two phases. The aqueous phase is now a concentrated solution of the stripped metal, and the organic phase is regenerated and can be recycled for further extraction.

## Visualizations



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Caption: General workflow for a solvent extraction and stripping process.





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- To cite this document: BenchChem. [Application Notes and Protocols for Bis(2-ethylhexyl) Phosphate in Hydrometallurgical Extraction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049836#application-of-bis-2-butoxyethyl-phosphate-in-hydrometallurgical-extraction]

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